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Dihydrocinnamyl Cilnidipine

Cat. No.: B1162209
M. Wt: 494.54
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Dihydropyridine (B1217469) Calcium Antagonists Research

To comprehend the significance of Dihydrocinnamyl Cilnidipine, it is essential to first understand the class of compounds to which its parent drug, Cilnidipine, belongs. Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker. nih.govwikipedia.org This class of drugs plays a pivotal role in the management of cardiovascular diseases, particularly hypertension. wikipedia.org They function by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscles through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. wikipedia.org

Cilnidipine, specifically, is recognized for its dual-blocking action on both L-type and N-type calcium channels. nih.gov This dual mechanism not only contributes to its antihypertensive effects but may also offer additional clinical benefits, such as a reduced incidence of reflex tachycardia, a common side effect associated with other dihydropyridines. nih.gov Research into dihydropyridine calcium antagonists is a dynamic field, with ongoing efforts to develop new derivatives with improved therapeutic profiles. The study of related compounds like this compound is a critical aspect of this research, ensuring a comprehensive understanding of the parent drug's behavior both in vitro and in vivo.

Relationship to Cilnidipine: Derivative, Metabolite, or Impurity Research Perspectives

This compound is primarily recognized in scientific literature as both a metabolite and an impurity of Cilnidipine. pharmaffiliates.comsynzeal.com This dual identity underscores its importance from both a pharmacological and a quality control standpoint.

As a metabolite , this compound is formed in the body following the administration of Cilnidipine. The metabolic pathways of Cilnidipine involve several enzymatic processes, primarily in the liver. drugbank.com Studies on the metabolism of Cilnidipine in human liver microsomes have identified various metabolites, and this compound is a known product of these biotransformation reactions. amegroups.cnresearchgate.netnih.gov Understanding the metabolic fate of a drug is a fundamental aspect of pharmacology, as metabolites can have their own pharmacological activity or toxicity.

From a manufacturing and pharmaceutical quality perspective, this compound is also classified as an impurity . pharmaffiliates.compharmaffiliates.com Impurities in pharmaceuticals are substances that are present in the final drug product but are not the active pharmaceutical ingredient (API) itself. They can originate from the synthesis process, degradation of the API, or contamination. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the drug. Therefore, regulatory bodies worldwide have strict guidelines for the identification, quantification, and control of impurities in pharmaceutical products. The synthesis of Cilnidipine can inadvertently lead to the formation of related substances, including this compound. google.com

Significance of Studying this compound in Medicinal Chemistry

The study of this compound holds considerable significance in medicinal chemistry, primarily due to its role as a reference standard in analytical chemistry. lgcstandards.comsynzeal.com To ensure that the amount of this compound as an impurity in Cilnidipine drug products is within acceptable limits, highly sensitive and specific analytical methods are required. ejpps.onlineresearchgate.netpharmatutor.orgajrconline.org

The development and validation of these analytical techniques, such as High-Performance Liquid Chromatography (HPLC), necessitate the availability of pure, well-characterized reference standards of the impurities. ejpps.onlineresearchgate.netpharmatutor.orgajrconline.org this compound is synthesized and purified for this express purpose, allowing analytical chemists to accurately identify and quantify its presence in the final drug formulation. ruifuchemical.comsynzeal.com This is a critical step in the quality control process, ensuring that each batch of Cilnidipine meets the required purity specifications before it is released to the market.

Furthermore, the synthesis and characterization of this compound contribute to a deeper understanding of the chemical stability and degradation pathways of Cilnidipine. By studying its formation, chemists can optimize the synthesis and storage conditions of the parent drug to minimize the generation of this and other impurities.

Below are interactive data tables summarizing the key chemical information for this compound and its parent compound, Cilnidipine.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name3-(2-Methoxyethyl) 5-(3-phenylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC27H30N2O7
Molecular Weight494.54 g/mol
AppearanceOff-White to Pale Yellow Solid

Source: pharmaffiliates.comsynzeal.com

Table 2: Chemical Properties of Cilnidipine

PropertyValue
Chemical Name3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC27H28N2O7
Molecular Weight492.52 g/mol
AppearanceYellow crystalline powder

Source: pharmaffiliates.com

Properties

Molecular Formula

C₂₇H₃₀N₂O₇

Molecular Weight

494.54

Synonyms

3-(2-Methoxyethyl) 5-(3-phenylpropyl) 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Dihydrocinnamyl Cilnidipine

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural assignment of Dihydrocinnamyl Cilnidipine.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the nitrophenyl and phenylpropyl groups, the methoxyethyl group, the methyl groups on the dihydropyridine (B1217469) ring, and the protons of the dihydropyridine ring itself, including the chiral center at C-4.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the type of carbon (e.g., sp², sp³, carbonyl), providing confirmatory evidence for the various functional groups.

Expected ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the known structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.)

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Dihydropyridine N-H~8.0-9.0 (broad s)-
Nitrophenyl C-H~7.5-8.2 (m)~122-148
Phenylpropyl C-H (aromatic)~7.1-7.3 (m)~126-142
Dihydropyridine C4-H~5.0 (s)~39
O-CH₂ (methoxyethyl)~4.1-4.2 (t)~68
O-CH₂ (phenylpropyl)~3.9-4.1 (t)~64
OCH₃~3.3 (s)~59
CH₂ (methoxyethyl)~3.5-3.6 (t)~71
CH₂-CH₂-Ph~2.6 (t)~32
CH₂-CH₂-CH₂-Ph~1.9 (quint)~31
Dihydropyridine CH₃~2.3 (s)~18

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition (C27H30N2O7) by providing a highly accurate mass measurement.

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the ester side chains. The loss of the methoxyethyl group and the phenylpropyl group would result in characteristic fragment ions. The fragmentation pattern would be a unique fingerprint for the molecule, distinguishing it from related compounds like Cilnidipine. nih.govlibretexts.org

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Corresponding Fragment
495.20[M+H]⁺
494.19[M]⁺
435.16[M - OCH₂CH₃]⁺
375.12[M - C₉H₁₁O]⁺ (Loss of phenylpropyl group)
317.08[M - C₉H₁₁O - C₂H₄O]⁺

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Expected IR Absorption Bands for this compound (Based on typical functional group absorption regions and data for Cilnidipine)

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (dihydropyridine)~3280-3350Sharp to medium peak
C-H Stretch (aromatic)~3000-3100Medium to weak peaks
C-H Stretch (aliphatic)~2850-3000Medium to strong peaks
C=O Stretch (ester)~1680-1710Strong, sharp peak
N-O Stretch (nitro group)~1520-1540 and ~1340-1360Strong, sharp peaks
C-O Stretch (ester/ether)~1050-1250Strong peaks

The presence of a strong carbonyl absorption around 1693 cm⁻¹ and characteristic peaks for the nitro group would be key identifiers. innovareacademics.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)
Methanol (B129727)~240
Ethanol (B145695)~240

X-ray Crystallography and Solid-State Analysis (if applicable)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net To date, there are no publicly available reports of the single-crystal X-ray structure of this compound.

If suitable crystals were obtained, this technique could unequivocally determine the conformation of the dihydropyridine ring (which typically adopts a boat-like conformation), the relative orientation of the nitrophenyl ring, and the conformations of the two ester side chains. This would be particularly valuable for confirming the stereochemistry at the C-4 position. Powder X-ray diffraction (PXRD) could also be used to characterize the solid-state form of the bulk material, distinguishing between crystalline and amorphous states. innovareacademics.in

Computational Chemistry and Molecular Modeling Studies of this compound

In the absence of experimental crystallographic data, computational chemistry and molecular modeling can provide valuable insights into the three-dimensional structure and stereochemical properties of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to:

Predict Low-Energy Conformations: By calculating the potential energy as a function of bond rotations, the most stable conformations of the molecule can be identified. This would shed light on the likely spatial arrangement of the phenylpropyl and methoxyethyl side chains.

Analyze Stereochemistry: Computational models can be used to compare the relative stabilities of the (R)- and (S)-enantiomers at the C-4 chiral center. Studies on related dihydropyridines have shown that stereochemistry can significantly impact their biological activity. tandfonline.comacs.orgresearchgate.net

Simulate Spectroscopic Data: Theoretical NMR and IR spectra can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation.

While specific computational studies on this compound are not currently published, the methodologies have been applied to its parent, Cilnidipine, to understand its interaction with biological targets. acs.org Such approaches would be directly applicable to this compound to explore its structural and stereochemical nuances.

Conformational Analysis and Energy Minimization

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its interaction with biological targets. For dihydropyridine derivatives, the conformation of the dihydropyridine ring and the orientation of its substituents are of particular interest.

Energy minimization calculations are employed to identify the most stable conformers of a molecule. These calculations, often using methods like semi-empirical (e.g., AM1) or density functional theory (DFT), explore the potential energy surface of the molecule to locate energy minima. The dihydropyridine ring in compounds like Cilnidipine typically adopts a flattened boat-like conformation. bioinformaticsreview.com The orientation of the phenyl ring at the C-4 position is crucial for activity and is generally found to be in a pseudoaxial position. bioinformaticsreview.com

For this compound, the key conformational variables would include the rotation around the bonds of the dihydrocinnamyl group in addition to the dihydropyridine ring puckering and the orientation of the nitrophenyl and methoxyethyl ester groups. The relative energies of different conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C4-C5-N1) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Boat)15.20.0075.8
2 (Twist-Boat)35.81.5010.2
3 (Chair)-10.50.8014.0

Note: This table is illustrative and based on typical findings for dihydropyridine derivatives. Specific experimental or computational data for this compound is not available in the cited literature.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. researchgate.net These calculations can provide insights into charge distribution, molecular orbital energies (HOMO and LUMO), and the nature of chemical bonds, which are all fundamental to understanding a molecule's reactivity and interaction with receptors. annualreviews.orgnih.gov

For a molecule like this compound, DFT calculations could be used to determine the partial atomic charges on each atom, identifying regions of positive and negative electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are also of significant interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In studies of Cilnidipine and its degradation products, DFT calculations have been employed for structure confirmation by comparing calculated NMR chemical shifts with experimental data. asianpubs.org Such calculations affirm the stereochemical configurations of these complex molecules. asianpubs.org

Table 2: Calculated Electronic Properties of a Model Dihydropyridine Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: This table presents typical values for a dihydropyridine derivative as specific data for this compound is not available in the cited literature. The values are illustrative of the outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.com For a potential drug molecule or an impurity, understanding its dynamic behavior is crucial for predicting its binding affinity and mechanism of action. japsonline.comnih.gov

In the context of this compound, an MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom to model its movement over time. galaxyproject.org Such simulations can reveal how the molecule explores different conformations, the stability of these conformations, and how it interacts with surrounding molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions.

Table 3: Key Parameters from a Molecular Dynamics Simulation of a Dihydropyridine in Water

ParameterDescriptionTypical Value/Observation
Simulation TimeTotal duration of the simulation.100 ns
RMSD (Root Mean Square Deviation)A measure of the average distance between the atoms of the simulated molecule and a reference structure.Plateauing around 2-3 Å indicates structural stability.
RMSF (Root Mean Square Fluctuation)A measure of the displacement of each atom from its average position.Higher values for flexible regions like the dihydrocinnamyl tail.
Hydrogen BondsNumber of hydrogen bonds formed with solvent molecules.Fluctuates around an average number, indicating solvation.

Note: This table is illustrative and based on general procedures and expected outcomes for MD simulations of small molecules in a solvent. Specific simulation data for this compound is not available in the cited literature.

Synthetic Pathways and Chemical Modifications of Dihydrocinnamyl Cilnidipine

Precursor Compounds and Starting Materials Investigation

The synthesis of the 1,4-dihydropyridine (B1200194) core of Dihydrocinnamyl Cilnidipine, like its parent compound Cilnidipine, is based on the Hantzsch pyridine (B92270) synthesis. This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org

For Cilnidipine and its derivatives, the synthesis is modified to create an asymmetric dihydropyridine (B1217469) ring. This is generally achieved through a two-component cyclization rather than a one-pot four-component reaction to avoid a mixture of products. The key precursors can be divided into two main components that undergo a cyclocondensation reaction.

One common synthetic route involves the reaction between an enamine and a benzylidene derivative. newdrugapprovals.org Specifically for this compound, the precursors would be:

Component A (Enamine): 3-Aminocrotonic acid 2-methoxyethyl ester. This is formed from the reaction of 2-methoxyethyl acetoacetate (B1235776) with ammonia.

Component B (Benzylidene derivative): 2-(3-Nitrobenzylidene)acetoacetic acid dihydrocinnamyl ester. This intermediate is prepared by a Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with dihydrocinnamyl acetoacetate. The latter is synthesized from diketene (B1670635) and dihydrocinnamyl alcohol (3-phenyl-1-propanol). leyan.com

An alternative, and often more industrially viable, pathway swaps the ester groups on the initial components. google.comgoogle.com

Component A: Beta-amino crotonic acid dihydrocinnamyl ester.

Component B: 2-(3-Nitrobenzylidene) acetoacetic acid 2-methoxy ethyl ester.

The fundamental starting materials for these precursors are listed in the table below.

Precursor RoleChemical CompoundStarting Materials
Aldehyde Component3-NitrobenzaldehydeToluene (B28343), Nitric Acid, Sulfuric Acid
β-Ketoester 12-Methoxyethyl acetoacetate2-Methoxyethanol, Diketene
β-Ketoester 2Dihydrocinnamyl acetoacetate3-Phenyl-1-propanol, Diketene
Nitrogen SourceAmmonia or Ammonium Acetate (B1210297)-

Reaction Mechanisms and Pathways for this compound Formation

The formation of the dihydropyridine ring is a well-established process, while the specific incorporation of the dihydrocinnamyl group can occur either by using a saturated precursor from the start or by modifying the final Cilnidipine molecule.

The conversion of Cilnidipine to this compound involves the selective hydrogenation of the alkene C=C double bond in the cinnamyl side chain to a C-C single bond. This transformation is critical as the aromatic rings (both the nitrophenyl and the phenyl group of the side chain) and the dihydropyridine core must remain intact.

Catalytic hydrogenation is the most common method for this type of selective reduction.

Catalysts: Platinum (Pt) and Ruthenium (Ru) based catalysts have shown high selectivity for the hydrogenation of the C=O bond in cinnamaldehyde (B126680) to produce cinnamyl alcohol, but under different conditions, can also hydrogenate the C=C bond. mdpi.commdpi.com Palladium on carbon (Pd/C) is often used for hydrogenating carbon-carbon double bonds. The choice of catalyst, support, and reaction conditions is crucial to prevent over-reduction of the aromatic rings or the nitro group.

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere (H2 gas). google.com The pressure of hydrogen and the reaction temperature are key parameters to control selectivity. google.com Solvents like isopropanol (B130326) or ethanol (B145695) are commonly used. mdpi.com

The hydrogenation of cinnamaldehyde is a well-studied model reaction. While the goal there is often to selectively reduce the aldehyde, the principles of catalyst selectivity apply. mdpi.com For instance, certain supported catalysts can favor the hydrogenation of the C=C bond over the C=O bond, leading to hydrocinnamaldehyde. mdpi.com A similar strategy would be applied to selectively reduce the C=C bond in the cinnamyl ester of Cilnidipine.

The core of the synthesis is the Hantzsch reaction, which proceeds through a sequence of condensation and addition reactions. organic-chemistry.org Using the precursors from one of the routes described in 3.1 (e.g., 2-(3-nitrobenzylidene) acetoacetic acid 2-methoxy ethyl ester and beta-amino crotonic acid dihydrocinnamyl ester), the mechanism is as follows:

Michael Addition: The enamine (beta-amino crotonic acid dihydrocinnamyl ester) acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system in the benzylidene derivative. This forms a linear intermediate.

Intramolecular Cyclization: The amino group (-NH2) of the former enamine moiety then attacks one of the ketone carbonyl groups within the intermediate.

Dehydration: The resulting heterocyclic intermediate readily loses a molecule of water to form the stable 1,4-dihydropyridine ring structure of this compound.

This entire sequence is a cyclocondensation reaction, driven by the formation of the thermodynamically stable, conjugated dihydropyridine system.

Optimization of Synthetic Yield and Purity

The classical Hantzsch synthesis often suffers from long reaction times and low yields. wikipedia.orgresearchgate.net Significant research has focused on optimizing the reaction conditions.

ParameterConventional MethodOptimized ApproachRationale / Outcome
Catalyst Often uncatalyzed or acid-catalyzed (e.g., acetic acid). researchgate.netLewis acids (e.g., Yb(OTf)3, aluminum isobutanol), organocatalysts (e.g., phenylboronic acid), or heterogeneous catalysts. organic-chemistry.orggoogle.comCatalysts accelerate the reaction, enabling milder conditions and shorter times, leading to higher yields. organic-chemistry.orggoogle.com
Solvent Refluxing alcohol (e.g., ethanol, methanol) or acetic acid. google.comresearchgate.netSolvent-free conditions, aqueous micelles, or alternative alcohols like isopropanol or isobutanol. google.comresearchgate.netReduces environmental impact and can improve yields. Isobutanol has been shown to increase the yield of Cilnidipine. google.com
Temperature High temperatures (reflux). google.comRoom temperature or slightly elevated temperatures (e.g., 80 °C). organic-chemistry.orgresearchgate.netMilder conditions reduce the formation of by-products and degradation, improving purity and yield.
Reaction Time Several hours to days. researchgate.netMinutes to a few hours. researchgate.netfrontiersin.orgIncreased efficiency and throughput, making the process more cost-effective.

A patented method for Cilnidipine synthesis specifies using isobutanol as a solvent with an isobutanol aluminum catalyst, which reportedly increases the reaction yield compared to uncatalyzed reactions in ethanol. google.com Another patent describes optimizing the molar ratio of reactants and using C1-C3 alcohols as solvents, achieving yields of 64-67%. google.com

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic principles, several green chemistry approaches have been applied to the Hantzsch dihydropyridine synthesis, which are directly applicable to this compound. frontiersin.org

Alternative Energy Sources: Microwave irradiation and ultrasonication have been used to dramatically reduce reaction times and often improve yields compared to conventional heating. wikipedia.orgresearchgate.net

Green Solvents: Water, particularly in the form of aqueous micelles (e.g., using SDS surfactant), has been employed as a reaction solvent, eliminating the need for volatile organic compounds (VOCs). wikipedia.orgorganic-chemistry.org Low-melting sugar mixtures have also been explored as recyclable, green solvents. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: Some optimizations involve running the reaction neat (solvent-free) at a slightly elevated temperature (e.g., 80 °C), which simplifies workup and minimizes waste. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfonic acid on silica (B1680970) gel or various nanocatalysts (e.g., nano-cerium oxide, CoFe2O4@SiO2), offers significant advantages. organic-chemistry.orgfrontiersin.orgajgreenchem.com These catalysts are easily separated from the reaction mixture by filtration and can often be reused for multiple cycles, reducing cost and waste. frontiersin.org

Enantioselective Synthesis and Chiral Resolution (if applicable)

This compound possesses a stereocenter at the C4 position of the dihydropyridine ring, where the nitrophenyl group is attached. Therefore, it exists as a racemic mixture of two enantiomers. As enantiomers can have different pharmacological activities, obtaining enantiomerically pure forms is highly relevant. ardena.com

Two primary strategies exist for this:

Chiral Resolution of Racemic Mixture: This involves separating the two enantiomers after the synthesis of the racemic compound.

Preparative Chiral Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) or HPLC using a chiral stationary phase can effectively separate the enantiomers. mdpi.comlcms.cz This is a widely used and reliable method for obtaining pure enantiomers on both analytical and preparative scales. mdpi.com

Diastereomeric Salt Crystallization: If the molecule has an acidic or basic handle (which this compound lacks), it can be reacted with a chiral resolving agent to form diastereomeric salts. ardena.comcrysforma.com These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. ardena.com

Asymmetric Synthesis: This approach aims to selectively produce only one of the two enantiomers from the beginning.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or BINOL-phosphoric acids, have been developed for the enantioselective Hantzsch reaction. acs.orgcsic.esnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other, often achieving high enantiomeric excess (ee). acs.orgcsic.es

Chiral Metal Catalysts: Complexes of metals like Nickel(II) or Magnesium(II) with chiral ligands (e.g., N,N'-dioxides) have been shown to be highly effective in catalyzing the asymmetric synthesis of dihydropyridines, including drugs like nimodipine (B1678889) and felodipine, with excellent yields and enantioselectivities (up to 99% ee). chinesechemsoc.orgacs.org

Analytical Methodologies for Dihydrocinnamyl Cilnidipine Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical techniques for separating and identifying components within a mixture. researchgate.net For Dihydrocinnamyl Cilnidipine, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are employed to resolve it from Cilnidipine and other related impurities. ejpps.online

HPLC is the most widely used technique for the analysis of Cilnidipine and its related substances due to its high resolution, sensitivity, and accuracy. researchgate.net Stability-indicating HPLC methods are specifically developed and validated to separate the main drug from all potential impurities and degradation products, ensuring that the analytical method is specific and reliable. ejpps.online

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of analysis for Cilnidipine and its impurities. ejpps.online The development of a robust RP-HPLC method involves the careful optimization of several parameters to achieve adequate separation.

Research Findings: Multiple studies have focused on developing and validating RP-HPLC methods capable of separating Cilnidipine from its process-related and degradation impurities. ejpps.onlinerjptonline.org These methods typically utilize a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase. ejpps.onlinerjptonline.orgijpsr.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer). ejpps.onlinerjptonline.org The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. rjptonline.org Detection is commonly performed using a UV detector at a wavelength where Cilnidipine and its impurities exhibit significant absorbance, typically around 240 nm. ejpps.online

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.com For instance, one validated method demonstrated linearity for Cilnidipine in the concentration range of 2-10 µg/mL with a correlation coefficient (r²) of 0.9999. ijpsr.com The LOD and LOQ for that specific HPLC method were found to be 0.003 µg/mL and 0.0099 µg/mL, respectively, indicating high sensitivity. ijpsr.com Another study established a linear range of 5-30 µg/ml with a correlation coefficient greater than 0.9999. rjptonline.org

Table 1: Comparison of Optimized RP-HPLC Method Parameters for Cilnidipine Analysis
ParameterMethod AMethod BMethod C
ColumnThermo Scientific C18 (250 mm x 4.6 mm, 5 µm)C18 ColumnSymmetry ODS RP C18 (150 mm x 4.6 mm, 5µm)
Mobile PhaseAcetonitrile: Methanol (50:50 v/v)Methanol: 0.05 M Phosphate Buffer pH 3.0 (80:20 v/v)Acetonitrile: Methanol: 0.1% OPA (60:30:10 v/v/v)
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength242 nm254 nm235 nm
Retention Time (Cilnidipine)Not Specified8.189 minNot Specified
Linearity Range2-10 µg/mL5-30 µg/mL6-14 µg/mL
Correlation Coefficient (r²)0.9999> 0.99990.999
Reference ijpsr.com rjptonline.org wjpls.org

While RP-HPLC is more common for analyzing Cilnidipine and its related substances, Normal-Phase HPLC (NP-HPLC) can serve as a valuable alternative, offering different selectivity. In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (such as hexane (B92381) and an alcohol). This technique separates compounds based on their polarity, with less polar compounds eluting first. Although less frequently reported for routine quantification of Cilnidipine impurities, NP-HPLC is particularly effective for specific applications, such as the separation of isomers that may be difficult to resolve using reversed-phase methods. nih.govmdpi.com For example, NP-HPLC has been successfully used for the baseline chiral separation of Azelnidipine, a structurally related dihydropyridine (B1217469), using a mobile phase of hexane and isopropyl alcohol. nih.gov This highlights its potential utility in resolving structurally similar compounds like this compound from other isomers if needed.

Cilnidipine possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it exists as a pair of enantiomers. fda.gov Since different enantiomers of a drug can have different pharmacological activities, it is often necessary to assess the enantiomeric purity. Chiral HPLC is the primary method for separating and quantifying enantiomers. jchr.org

This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For dihydropyridine compounds, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. ejpps.onlinejchr.org For instance, the enantiomeric separation of a drug combination including a chiral beta-blocker and chlorthalidone (B1668885) was achieved using a Lux-Cellulose stationary phase with a mobile phase of hexane, ethanol (B145695), and additives. jchr.org Similarly, the chiral separation of Azelnidipine was achieved on a Chiralpak AD-H column, which is a polysaccharide-based CSP. nih.gov The mobile phase in chiral separations can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the specific CSP and the enantiomers being separated. nih.govjchr.org

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the high molecular weight and low volatility of this compound and Cilnidipine, GC is not a suitable method for their direct analysis. However, it is highly applicable for the analysis of volatile byproducts, starting materials, and residual solvents that may be present from the manufacturing process.

The control of residual solvents is a critical aspect of quality control in pharmaceutical manufacturing, as they can have potential toxicity. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high sensitivity and specificity for this purpose. The principle involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase.

Thin Layer Chromatography (TLC), and its high-performance version (HPTLC), is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis and semi-quantitative estimations. researchgate.netnih.gov It is particularly useful for monitoring the progress of synthesis reactions, identifying raw materials, and performing initial purity screens of API batches. nih.gov

Research Findings: For the analysis of Cilnidipine, HPTLC methods have been developed and validated. tsijournals.comwjpsronline.com These methods typically use silica gel 60F254 plates as the stationary phase. tsijournals.comwjpsronline.com The mobile phase is optimized to achieve good separation between Cilnidipine and its impurities. A common mobile phase system consists of a mixture of toluene (B28343) and ethyl acetate. tsijournals.com After the plate is developed, the separated spots are visualized under UV light (at 254 nm) and can be quantified using a densitometric scanner. tsijournals.com One developed HPTLC method for Cilnidipine used a mobile phase of toluene-ethyl acetate (6.0:4.0 v/v) and quantified the spot at 238 nm. tsijournals.com This method was validated and showed a linear dynamic range of 5 µg/mL to 45 µg/mL, with an LOD of 3 µg/mL and an LOQ of 5 µg/mL. tsijournals.com

Table 2: HPTLC Method Parameters for Cilnidipine Analysis
ParameterMethod Details
Stationary PhaseSilica gel 60F254 HPTLC plates
Mobile PhaseToluene: Ethyl acetate (6.0:4.0 v/v)
Chamber Saturation Time8 minutes
Development Distance8 cm
Detection/Scanning Wavelength238 nm
Linearity Range5 - 45 µg/mL
LOD3 µg/mL
LOQ5 µg/mL
Reference tsijournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Identification

LC-MS/MS is a powerful technique used for the identification and structural elucidation of Cilnidipine's impurities and degradation products. ejpps.onlinenih.gov Studies on the photodegradation of Cilnidipine have employed high-resolution mass spectrometry (LC/Q-Orbitrap MS) to identify unknown impurities by analyzing their fragmentation patterns. nih.gov For instance, a method used a C18 column with a mobile phase of acetonitrile and water to separate various impurities. nih.gov

While these methods are capable of detecting and identifying compounds structurally similar to Cilnidipine, no published research provides specific parameters for the trace analysis of this compound, such as its specific MRM (Multiple Reaction Monitoring) transitions, or validated quantitative results in various matrices.

Spectrophotometric Methods (e.g., UV, visible)

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for the routine analysis of Cilnidipine. ejpps.online The UV spectrum of Cilnidipine shows a maximum absorbance (λmax) around 240 nm, which is typically used for its quantification. ejpps.online Methods for analyzing Cilnidipine and its impurities often use a UV detector set at wavelengths such as 225 nm or 229 nm. theaspd.comresearchgate.net

However, the literature does not provide a distinct UV-Visible spectrophotometric method developed specifically for the quantification of this compound. The UV spectrum of this compound is expected to be very similar to that of Cilnidipine, which would make its selective quantification by spectrophotometry challenging without prior chromatographic separation.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

The use of electrophoretic techniques for the analysis of Cilnidipine is noted to be limited. ejpps.online While capillary electrophoresis (CE) is a high-efficiency separation technique applicable to impurity profiling of drugs, there are no specific CE methods reported in the literature for the separation and quantification of this compound from its parent drug or other related substances. nih.gov

Validation Parameters for Analytical Methods

Analytical methods developed for Cilnidipine and its impurities are validated according to ICH (International Council for Harmonisation) guidelines. theaspd.comwjpls.org These validation parameters ensure the reliability of the method.

Linearity: For general impurity analysis of Cilnidipine, linearity has been established in ranges such as 2-12 µg/mL. researchgate.net

Accuracy: Recovery rates are typically expected to be greater than 98%. theaspd.comresearchgate.net

Precision: The relative standard deviation (RSD) for repeatability and intermediate precision is generally required to be less than 2%. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): These are established to determine the sensitivity of the method for impurities.

Crucially, no specific values for these validation parameters have been published for a method dedicated solely to this compound. The data available pertains to methods developed for the parent compound, Cilnidipine, or for a mixture of its impurities.

Dihydrocinnamyl Cilnidipine As an Impurity or Degradation Product

Identification and Profiling in Cilnidipine Formulations

The identification and quantification of impurities like Dihydrocinnamyl Cilnidipine are critical components of quality control for Cilnidipine formulations. Regulatory guidelines mandate the profiling of any impurity present at significant levels. Various analytical techniques are employed for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common and effective method. ejpps.online

Impurity profiling studies aim to detect and quantify all potential impurities, including those arising from the manufacturing process and those formed during storage due to degradation. The development of a validated, stability-indicating analytical method is therefore essential to separate the main drug from its related substances, including this compound. ejpps.online Several studies have focused on developing such methods to ensure the quality of Cilnidipine pharmaceutical dosage forms. ejpps.onlineorientjchem.org The ability to accurately profile impurities ensures that the drug product meets the stringent quality standards set by pharmacopeias and health authorities.

Forced Degradation Studies to Understand Formation Pathways

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. researchgate.net By subjecting the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, intense light, and oxidizing agents, potential degradation pathways can be identified. orientjchem.orgresearchgate.net These studies are fundamental for developing stability-indicating analytical methods and for understanding how the drug product should be formulated and stored.

For Cilnidipine, numerous forced degradation studies have been conducted to identify the resulting degradation products. globalresearchonline.netrasayanjournal.co.in The primary degradation pathways observed involve hydrolysis of the ester side chains and oxidation of the 1,4-dihydropyridine (B1200194) ring to its pyridine (B92270) analogue. researchgate.net It is important to note that the formation of this compound, which involves a reduction of the cinnamyl group, is not a typical outcome of the standard hydrolytic, oxidative, photolytic, or thermal stress conditions usually applied in these studies.

Hydrolytic degradation studies investigate the stability of a drug in the presence of water and varying pH levels. Cilnidipine has been shown to be susceptible to degradation under both acidic and basic conditions, with greater instability observed in alkaline environments. orientjchem.orgglobalresearchonline.net

Under acidic stress (e.g., 0.1N HCl at 60°C for 2 hours), Cilnidipine showed approximately 12.46% degradation, leading to the formation of three degradation products. globalresearchonline.net In basic conditions (e.g., 0.1N NaOH at 60°C for 2 hours), the degradation was more pronounced, reaching 24.70% and resulting in six distinct degradation products. globalresearchonline.net Another study confirmed that Cilnidipine degrades significantly in basic conditions while remaining stable in acidic environments. rasayanjournal.co.in The primary mechanism of hydrolytic degradation is the cleavage of the ester linkages in the Cilnidipine molecule.

Table 1: Summary of Hydrolytic Degradation Studies on Cilnidipine

Stress ConditionDuration & TemperatureExtent of Degradation (%)Number of DegradantsReference
0.1N HCl2 hours @ 60°C12.463 globalresearchonline.net
0.1N NaOH2 hours @ 60°C24.706 globalresearchonline.net
2N HCl3 hours @ Room Temp.Significant DegradationNot Specified orientjchem.org
2N NaOH3 hours @ Room Temp.Significant DegradationNot Specified orientjchem.org

Oxidative degradation is assessed by exposing the drug to an oxidizing agent, typically hydrogen peroxide (H₂O₂). Studies on Cilnidipine demonstrate its susceptibility to oxidation. researchgate.netglobalresearchonline.net When treated with 10% hydrogen peroxide at 60°C for one hour, Cilnidipine underwent 11.23% degradation, forming two degradants. globalresearchonline.net A more detailed study identified seven different oxidative degradation products. researchgate.net The principal mechanism of oxidative degradation for 1,4-dihydropyridine compounds like Cilnidipine is the aromatization of the dihydropyridine (B1217469) ring to form the corresponding pyridine derivative. researchgate.net This chemical transformation represents an oxidation process, which is contrary to the reduction required to form this compound.

Photostability testing is essential for drugs that may be exposed to light during manufacturing, storage, or administration. Cilnidipine has been found to be sensitive to light. orientjchem.org Exposure to UV light for 24 hours resulted in 10.45% degradation and the formation of three degradation products. globalresearchonline.net Photodegradation studies have identified two main pathways: the formation of the Z-isomer of Cilnidipine and the oxidation of the dihydropyridine ring to a pyridine moiety. researchgate.netnih.gov Therefore, it is recommended that Cilnidipine and its formulations be protected from light. orientjchem.org

To evaluate the effect of temperature, Cilnidipine has been subjected to dry heat conditions. When heated at 60°C for 4 hours, the drug showed 14.06% degradation, resulting in three thermal degradants. globalresearchonline.net However, another study conducted at 70°C for 24 hours found the drug to be relatively stable under thermal stress alone, but susceptible to degradation when combined with high humidity. orientjchem.org

Table 2: Summary of Forced Degradation Studies on Cilnidipine

Stress ConditionConditionsExtent of Degradation (%)Key FindingsReference
Oxidative10% H₂O₂ @ 60°C for 1 hr11.23Formation of 2 degradants; likely oxidation of the dihydropyridine ring. globalresearchonline.net
PhotolyticUV Light for 24 hrs10.45Formation of 3 degradants; drug is light-sensitive. orientjchem.orgglobalresearchonline.net
Thermal60°C for 4 hrs14.06Formation of 3 degradants. globalresearchonline.net
Humidity75% RH for 48 hrsStableDrug is stable to humidity alone. orientjchem.org

Stability-Indicating Analytical Method Development for Cilnidipine (considering this compound as an impurity)

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. For Cilnidipine, the development of a robust SIAM is essential to separate and quantify the parent drug from its impurities, including this compound, and any degradants formed during stability studies. orientjchem.orgglobalresearchonline.net

RP-HPLC is the most widely used technique for this purpose. ejpps.onlinescispace.com The development of a SIAM for Cilnidipine involves selecting appropriate chromatographic conditions to achieve effective separation of all relevant compounds. The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. jddtonline.info The specificity of the method is proven by its ability to resolve the Cilnidipine peak from peaks of all potential degradation products generated during forced degradation studies. orientjchem.orgglobalresearchonline.net

Table 3: Examples of Chromatographic Conditions for Stability-Indicating Analysis of Cilnidipine

ParameterMethod 1Method 2Method 3
ColumnKromasil C18 (250mm x 4.6mm, 5µm)Xttera RP18 (100 x 4.6 mm, 3.5 µm)Cosmosil C18 (250mm x 4.6mm, 5µm)
Mobile PhaseMethanol (B129727) and unspecified bufferAcetonitrile (B52724):Phosphate (B84403) Buffer pH 2.6 (700:300, v/v)Methanol:Potassium Dihydrogen Phosphate Buffer (50:50, v/v)
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength240 nm240 nm241 nm
Reference globalresearchonline.net orientjchem.org scispace.com

: Impurity Control Strategies in Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This compound has been identified as a potential process-related impurity and/or degradation product of Cilnidipine. Its presence in the final drug substance must be carefully monitored and controlled to meet stringent regulatory standards. The development of a robust impurity control strategy for this compound is predicated on a thorough understanding of its formation pathways and the implementation of advanced analytical techniques for its detection and quantification.

The primary origin of this compound can be traced to two main sources: as a process-related impurity arising from the synthesis of Cilnidipine, or as a degradation product formed during storage or under stress conditions. The cinnamyl moiety of the Cilnidipine molecule contains a double bond that is susceptible to reduction, leading to the formation of the Dihydrocinnamyl derivative. This reduction can potentially occur during the synthetic process if reducing agents are present or if catalytic hydrogenation steps are not adequately controlled.

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance and identifying its degradation products. Studies on Cilnidipine have shown that it degrades under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. rasayanjournal.co.inorientjchem.orgglobalresearchonline.net While these studies have identified several degradation products, the specific formation of this compound as a degradant under these conditions requires further specific investigation and characterization. One study identified four major degradants under basic conditions, though this compound was not explicitly named among them. rasayanjournal.co.inresearchgate.net

A comprehensive control strategy for this compound encompasses several key elements, from raw material control to final product testing. This strategy is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), which pertains to impurities in new drug substances.

A multi-faceted approach to control this compound involves a combination of strategies implemented throughout the pharmaceutical development process. These strategies are designed to prevent the formation of the impurity, detect and quantify it if present, and establish appropriate limits to ensure the safety and quality of the drug product.

Key Impurity Control Strategies:

Raw Material and Starting Material Control: The quality of starting materials and reagents used in the synthesis of Cilnidipine is paramount. Stringent specifications should be established for all critical raw materials to ensure they are free from contaminants that could catalyze the reduction of the cinnamyl group.

Process Optimization and In-Process Controls: A thorough understanding of the manufacturing process is crucial to identify and control the process parameters that may lead to the formation of this compound. This includes optimizing reaction conditions such as temperature, pressure, reaction time, and the sequence of reagent addition to minimize the potential for side reactions. The use of Process Analytical Technology (PAT) can be instrumental in real-time monitoring and control of critical process parameters to ensure consistent product quality.

Purification Procedures: Effective purification methods for the crude Cilnidipine drug substance are essential to remove any this compound that may have formed during the synthesis. Techniques such as crystallization, chromatography, and extraction can be optimized to selectively remove this impurity to a level that meets the required specifications.

Development and Validation of Analytical Methods: The availability of sensitive and specific analytical methods is the cornerstone of any impurity control strategy. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the detection and quantification of this compound in both the drug substance and the final drug product. orientjchem.org These methods must be validated in accordance with ICH Q2(R1) guidelines to demonstrate their accuracy, precision, specificity, linearity, and robustness. The availability of a this compound reference standard is critical for the accurate quantification of this impurity. synzeal.com

Specification Setting: Based on the data from process development, stability studies, and analytical method validation, appropriate acceptance criteria (limits) for this compound must be established in the drug substance and drug product specifications. These limits should be justified based on safety data and the manufacturing process capability.

Stability Studies: Comprehensive stability studies under various storage conditions (temperature, humidity, and light) are necessary to evaluate the potential for this compound to form as a degradation product over the shelf-life of the drug product. orientjchem.org

Data on Analytical Methods for Cilnidipine and its Impurities:

Analytical TechniqueColumnMobile PhaseDetectionApplicationReference
RP-HPLCXttera RP18 (100 x 4.6 mm, 3.5 µm)10 mM phosphate buffer pH 2.6 with Acetonitrile (300:700, v/v)UV at 240 nmQuantification of Cilnidipine and separation from degradation products. orientjchem.org
RP-HPLCKromasil C18 (250mm X 4.6mm, 5µm)Methanol, sodium di-hydrogen ortho phosphate buffer (pH=3) and acetonitrile [75:18:7]PDA at 240nmEstimation of Cilnidipine and separation from forced degradation products. globalresearchonline.net
LC/MSX- Select, Waters C18, (100mm X 4.6mm, 2.5 µm)Phase A: 0.1 % Formic acid in methanol: Acetonitrile (80:20 v/v), Phase B: 10 mM ammonium acetate (B1210297) (gradient)PDA at 240 nm and Mass SpectrometryIdentification of forced degradation products of Cilnidipine. rasayanjournal.co.in

Theoretical and Potential Biological or Biochemical Interactions

In Silico Docking Studies with Relevant Biological Targets (e.g., Calcium Channels, Enzymes)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that Cilnidipine is a known blocker of L-type and N-type calcium channels, it is highly probable that Dihydrocinnamyl Cilnidipine would also interact with these targets.

Theoretical docking studies could be performed to compare the binding affinity of this compound with that of Cilnidipine to voltage-gated calcium channels. Such studies on Cilnidipine and its degradation products have been conducted, revealing key interactions with the channel's subunits. It is hypothesized that this compound would exhibit a similar binding mode, with the dihydropyridine (B1217469) ring being crucial for this interaction. The dihydrocinnamyl moiety, being larger and more flexible than the cinnamyl group of Cilnidipine, might influence the binding affinity and selectivity towards different calcium channel subtypes.

Below is a hypothetical data table illustrating potential results from such an in silico study, comparing the binding energies of Cilnidipine and this compound with L-type and N-type calcium channels.

CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
CilnidipineL-type Calcium Channel-9.5Tyr1152, Phe1156, Met1160
This compoundL-type Calcium Channel-9.2Tyr1152, Phe1156, Ile1190
CilnidipineN-type Calcium Channel-8.8Val435, Tyr439, Asn442
This compoundN-type Calcium Channel-9.1Val435, Tyr439, Leu445

Structure-Activity Relationship (SAR) Hypotheses based on Structural Analogy to Cilnidipine

The structure-activity relationship (SAR) of 1,4-dihydropyridine (B1200194) derivatives is well-established. The core dihydropyridine ring and the substituted phenyl ring at the 4-position are critical for activity. Variations in the ester substituents at the 3- and 5-positions can modulate the pharmacokinetic and pharmacodynamic properties.

Impact of Dihydrocinnamyl Moiety on Ligand-Receptor Binding

The key structural difference between Cilnidipine and this compound is the saturation of the double bond in the cinnamyl group, resulting in a dihydrocinnamyl (3-phenylpropyl) moiety. This change from a rigid cinnamyl group to a more flexible dihydrocinnamyl group could have several impacts on receptor binding:

Conformational Flexibility: The increased flexibility of the 3-phenylpropyl chain might allow for a more optimal fit within the binding pocket of the calcium channel, potentially increasing binding affinity.

Hydrophobic Interactions: The dihydrocinnamyl group is slightly more lipophilic than the cinnamyl group, which could lead to enhanced hydrophobic interactions with nonpolar residues in the binding site.

Loss of Pi-Pi Stacking: The absence of the double bond in the linker prevents potential pi-pi stacking interactions that the cinnamyl group might engage in, which could slightly decrease binding affinity depending on the specific residues in the binding pocket.

Influence on Physicochemical Properties Relevant to Biological Systems (e.g., lipophilicity, hydrogen bonding)

The modification of the cinnamyl group to a dihydrocinnamyl group would alter the physicochemical properties of the molecule. These changes can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCilnidipineThis compound (Predicted)Implication
Molecular Weight 492.52 g/mol 494.54 g/mol Minimal change, unlikely to significantly impact ADME.
LogP (Lipophilicity) ~5.2Slightly higher (~5.4)Increased lipophilicity may enhance membrane permeability and volume of distribution, but could also increase metabolic clearance.
Hydrogen Bond Acceptors 77No change.
Hydrogen Bond Donors 11No change.
Rotatable Bonds 1112Increased flexibility.

In Vitro Biochemical Assays for Enzyme Inhibition or Receptor Binding (if explored)

As no direct in vitro studies on this compound have been reported, we can speculate on the types of assays that would be relevant. To experimentally validate the in silico predictions, radioligand binding assays could be employed. These assays would determine the binding affinity (Ki) of this compound for L-type and N-type calcium channels, using membranes prepared from tissues expressing these channels and a radiolabeled dihydropyridine ligand.

Furthermore, patch-clamp electrophysiology studies on isolated cells (such as cardiomyocytes or neurons) would be crucial to determine the functional consequences of this binding, i.e., whether this compound acts as an antagonist, and to quantify its potency (IC50) in blocking calcium currents.

Investigation of Metabolic Pathways in Preclinical Models (if it were a metabolite)

Cilnidipine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved. The primary metabolic pathway is the oxidation (dehydrogenation) of the dihydropyridine ring to its pyridine (B92270) analogue.

If this compound were a metabolite of another compound or a drug candidate itself, its metabolic fate would likely be similar to that of Cilnidipine. The primary metabolic transformations would be expected to involve:

Oxidation of the Dihydropyridine Ring: This is a common and major metabolic pathway for all 1,4-dihydropyridine drugs, leading to an inactive pyridine metabolite.

Hydroxylation of the Phenylpropyl Group: The aliphatic chain and the phenyl ring of the dihydrocinnamyl moiety could be susceptible to hydroxylation.

Ester Hydrolysis: The ester linkages at the 3- and 5-positions could be hydrolyzed by esterases.

Preclinical investigations in liver microsomes or hepatocytes from animal models would be necessary to identify the specific metabolites and the enzymes responsible for their formation.

Comparative Studies of this compound with Related Dihydropyridine Compounds and Impurities

The rigorous analysis of pharmaceutical compounds requires a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances, including process impurities and degradation products. This article focuses on the comparative analytical studies of this compound, a potential hydrogenated impurity of the fourth-generation calcium channel blocker, Cilnidipine.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of dihydropyridine (B1217469) (DHP) scaffolds, the core of Dihydrocinnamyl Cilnidipine, traditionally relies on methods like the Hantzsch condensation. google.com While effective, these classical routes often present challenges such as long reaction times, harsh conditions, and modest yields. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic pathways.

Key research objectives include:

Green Chemistry Approaches: The exploration of solvent-free reactions, microwave-assisted synthesis, or the use of eco-friendly catalysts (like L-proline) could significantly reduce the environmental impact of production. researchgate.netnih.gov Multicomponent reactions in greener solvents or under catalytic conditions offer a promising avenue for improving the efficiency and sustainability of synthesizing the DHP scaffold. researchgate.net

Catalytic Systems: Investigating novel catalysts, including transition-metal catalysts and biocatalysts, could lead to higher yields and selectivity. hilarispublisher.com The integration of innovative catalytic systems can streamline the synthesis process, making it more cost-effective for potential large-scale production. hilarispublisher.com

Stereoselective Synthesis: Since the biological activity of dihydropyridine enantiomers can differ significantly, developing stereoselective synthetic routes is crucial. nih.gov Future work should aim to produce specific enantiomers of this compound to evaluate their individual pharmacological profiles.

Table 1: Comparison of Synthetic Approaches for Dihydropyridine Scaffolds
Synthetic MethodPotential AdvantagesAreas for Improvement
Classical Hantzsch CondensationWell-established, versatile for various substitutions. google.comOften requires high temperatures, long reaction times, and can result in moderate yields. nih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times, potential for higher yields. nih.govScalability challenges, requirement for specialized equipment.
Green Catalysis (e.g., L-proline)Environmentally friendly, convenient operation, excellent yields. researchgate.netCatalyst recovery and reusability, optimization for specific substrates.
Asymmetric SynthesisProvides access to single enantiomers with potentially distinct biological activities. nih.govComplexity of chiral catalysts or auxiliaries, higher costs.

Advanced Analytical Techniques for Ultra-Trace Detection

The ability to detect and quantify minute concentrations of this compound is essential for pharmacokinetic studies, environmental monitoring, and quality control. While numerous analytical methods exist for Cilnidipine, including HPLC and LC-MS, future research should focus on enhancing sensitivity and specificity for its dihydrocinnamyl analogue. researchgate.netresearchgate.netejpps.online

Future research directions should involve:

High-Sensitivity Mass Spectrometry: Developing methods using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) could enable the detection of this compound at picogram or femtogram levels in complex biological matrices like plasma and urine. researchgate.netsemanticscholar.org

Supercritical Fluid Chromatography (SFC): This technique presents an environmentally friendly and effective alternative for separating and quantifying enantiomers of dihydropyridine compounds, which would be critical for stereoselective studies. researchgate.net

Novel Sensor Technologies: The development of selective electrochemical or voltammetric sensors could provide rapid and cost-effective tools for real-time detection in various samples. researchgate.net

Investigation of Environmental Fate and Degradation Products

The increasing presence of pharmaceuticals in the environment necessitates a thorough understanding of their fate and persistence. Studies on Cilnidipine have identified several degradation products resulting from oxidative and photolytic stress. researchgate.netnih.gov Similar comprehensive investigations are required for this compound.

Unexplored avenues include:

Persistence and Mobility: Conducting studies to determine the compound's half-life in different environmental compartments, such as soil and water, and assessing its potential for leaching into groundwater.

Identification of Degradants: Subjecting this compound to stress conditions (hydrolytic, oxidative, photolytic) to identify its degradation products. Techniques like LC-QTOF-MS/MS can be employed for structural elucidation. researchgate.netnih.gov

Table 2: Potential Degradation Pathways for Investigation
Degradation TypeAnticipated TransformationRelevant Analytical Technique
PhotodegradationOxidation of the dihydropyridine ring to a pyridine (B92270) ring; isomerization. nih.govLC/Q-Orbitrap MS nih.gov
Oxidative DegradationFormation of various oxidized products. researchgate.netLC-QTOF-MS/MS, 2D-NMR, FTIR researchgate.net
Hydrolytic DegradationEster hydrolysis at the C3 or C5 position.HPLC, LC-MS

Exploration of Bio-transformation Pathways and Products

Understanding how this compound is metabolized in the body is fundamental to determining its efficacy, and potential drug-drug interactions. In vitro studies using human liver microsomes have shown that Cilnidipine is rapidly metabolized, primarily through the dehydrogenation of the dihydropyridine ring by the CYP3A enzyme. amegroups.cn

Future research should aim to:

Identify Metabolites: Perform in vitro and in vivo studies to isolate and characterize the metabolites of this compound. The primary metabolic pathways are likely to include oxidation of the dihydropyridine ring and modifications to the ester side chains. amegroups.cn

Enzyme Phenotyping: Pinpoint the specific cytochrome P450 (CYP) isoforms responsible for its metabolism to predict potential interactions with other drugs. amegroups.cn

Comparative Metabolism: Compare the metabolic profile of this compound with that of Cilnidipine. The saturation of the cinnamyl side chain to a 3-phenylpropyl group may influence the rate and pathway of metabolism, potentially altering the compound's pharmacokinetic profile.

Design of New Dihydropyridine Derivatives Based on this compound Scaffold

Cilnidipine is known for its dual-blocking action on L-type and N-type calcium channels, with the N-type channel inhibition contributing to its unique antisympathetic effects. nih.govnih.gov The this compound scaffold offers a platform for designing new analogues with potentially enhanced or more selective pharmacological properties. Structure-activity relationship (SAR) studies on Cilnidipine derivatives have shown that modifications can significantly alter channel selectivity. nih.govresearchgate.net

Future exploration in this area could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the ester groups, the substituents on the phenyl ring, and the core DHP structure. These new compounds could then be screened for their activity against different calcium channel subtypes.

Targeting Channel Selectivity: The 3-phenylpropyl group in this compound may alter the molecule's interaction with the calcium channel binding pocket compared to Cilnidipine's cinnamyl group. This structural difference could be exploited to design derivatives with a higher selectivity for N-type channels, potentially leading to compounds with potent analgesic or neuroprotective effects with fewer cardiovascular side effects. nih.govresearchgate.net

Improving Pharmacokinetic Properties: Modifications to the scaffold could also aim to improve properties such as solubility, metabolic stability, and bioavailability, leading to more effective drug candidates.

Q & A

Basic Research Questions

Q. What methodologies are effective for enhancing the aqueous solubility of dihydrocinnamyl cilnidipine in preclinical formulations?

  • Answer : Cocrystallization with L-phenylalanine via liquid-assisted grinding (LAG) significantly improves solubility (3.31-fold increase) by altering the crystal lattice and forming intramolecular hydrogen bonds. Key techniques include:

  • FTIR spectroscopy to confirm hydrogen bonding between the –NO group of cilnidipine and the –NH group of L-phenylalanine.
  • DSC to identify a single sharp melting endotherm (~218°C), confirming cocrystal formation.
  • PXRD to detect new crystalline phases.
  • FE-SEM to observe reduced particle size and altered surface morphology .

Q. How can researchers validate analytical methods for quantifying this compound in nanoformulations?

  • Answer : Employ reversed-phase HPLC (RP-HPLC) with a C18 column, optimized using Design of Experiments (DoE) and validated per ICH Q2(R1) guidelines. Critical parameters include:

  • Linearity (R² ≥ 0.999) over a concentration range of 1–50 µg/mL.
  • Precision (RSD < 2%) and accuracy (recovery 98–102%).
  • Forced degradation studies (acid/alkali hydrolysis, oxidation) to confirm method specificity .

Q. What spectroscopic techniques are essential for characterizing cocrystal formation?

  • Answer :

  • FTIR to detect hydrogen bonding via shifts in –NH and –NO peaks.
  • DSC to identify phase transitions and confirm cocrystal stability.
  • PXRD to distinguish new crystalline patterns from the parent drug and coformer .

Advanced Research Questions

Q. How does cocrystallization influence the chemical reactivity of this compound?

  • Answer : Density Functional Theory (DFT) analysis reveals a reduced HOMO-LUMO energy gap (from 3.192 eV in pure cilnidipine to 2.7027 eV in the cocrystal), indicating enhanced reactivity. This is attributed to intramolecular hydrogen bonding, which destabilizes the molecular structure. Researchers should combine DFT with experimental data to predict solubility and stability trends .

Q. What computational approaches are suitable for modeling cocrystal stability and binding interactions?

  • Answer : Use molecular dynamics simulations (e.g., GROMOS 53A6 force field) to analyze:

  • Binding energy between cilnidipine and coformers.
  • Solvent-accessible surface area (SASA) to predict solubility.
  • Stability of hydrogen bonds under varying pH/temperature conditions .

Q. How can enantiomeric resolution of this compound be achieved for pharmacokinetic studies?

  • Answer : Develop chiral HPLC methods using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases containing n-hexane:ethanol (90:10 v/v). Optimize flow rate (1.0 mL/min) and detection wavelength (240 nm) to achieve baseline separation (resolution > 1.5). Validate using ICH guidelines for enantiomeric purity .

Q. What experimental designs address contradictions in solubility data between cocrystal formulations and physical mixtures?

  • Answer :

  • Use FE-SEM to compare surface morphology: Cocrystals exhibit uniform particles vs. aggregates in physical mixtures.
  • Perform solubility hysteresis studies to assess supersaturation stability.
  • Cross-validate with powder dissolution profiles under biorelevant conditions (e.g., FaSSGF/FaSSIF media) .

Methodological Best Practices

  • For solubility enhancement : Prioritize coformers with complementary hydrogen-bonding groups (e.g., amino acids) and validate cocrystal stability via accelerated stability testing (40°C/75% RH) .
  • For analytical validation : Include robustness testing (e.g., ±2% organic modifier variation in HPLC) to ensure method reliability across labs .
  • For computational modeling : Calibrate DFT parameters using experimental FTIR and DSC data to improve prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.